

Fluotrimazole (CAS 31251-03-3): A Technical Guide

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Compound of Interest

Compound Name: Fluotrimazole

Cat. No.: B1212480

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Abstract

Fluotrimazole, an imidazole antifungal agent, demonstrates potent activity against a broad spectrum of pathogenic fungi. This technical guide provides an in-depth overview of **Fluotrimazole**, consolidating available data on its physicochemical properties, mechanism of action, synthesis, and biological activity. Detailed experimental protocols for key in vitro and in vivo assays are outlined, and quantitative data are presented in structured tables for ease of reference. Furthermore, this guide includes visualizations of the ergosterol biosynthesis pathway, illustrating the target of **Fluotrimazole**, and a conceptual workflow for its synthesis, rendered using Graphviz.

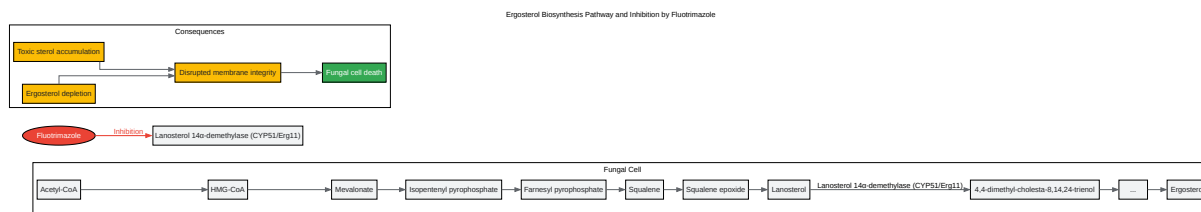
Physicochemical Properties

Fluotrimazole is a white crystalline solid with the chemical formula $C_{22}H_{16}F_3N_3$.^[1] It is practically insoluble in water but soluble in various organic solvents.^[2]

Property	Value	Reference
CAS Number	31251-03-3	[1]
Molecular Formula	C ₂₂ H ₁₆ F ₃ N ₃	[1][3]
Molecular Weight	379.38 g/mol	[1][3]
Melting Point	132 °C	[2]
Boiling Point (Predicted)	485.6 ± 55.0 °C	
Density (Predicted)	1.21 ± 0.1 g/cm ³	
pKa (Predicted)	2.15 ± 0.10	
Water Solubility (20°C)	1.5 mg/L	[2]
Solubility (20°C)	Dichloromethane (40%), Cyclohexanone (20%), Toluene (10%), Propylene glycol (5%)	[2]
LogP (Octanol/Water Partition Coefficient)	5.137 (Calculated)	[4]

Mechanism of Action

Fluotrimazole exerts its antifungal effect by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5][6] Specifically, it targets and inhibits the cytochrome P450 enzyme lanosterol 14 α -demethylase (CYP51/Erg11).[7] This enzyme is critical for the conversion of lanosterol to ergosterol. Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic 14 α -methylated sterols in the fungal cell membrane. This disruption of membrane integrity and function ultimately results in the inhibition of fungal growth and cell death.[5]

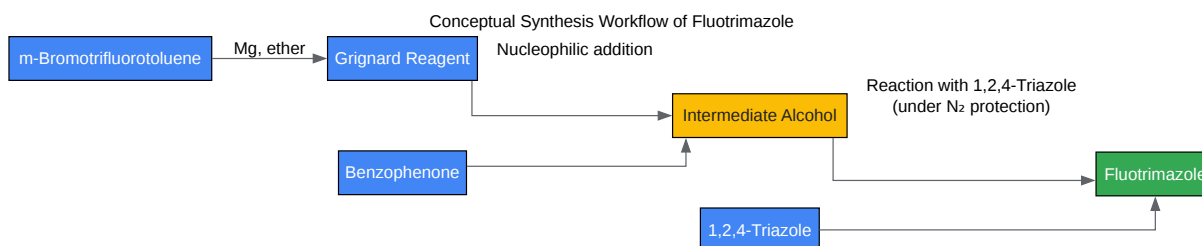


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Ergosterol biosynthesis pathway inhibition by **Fluotrimazole**.

Synthesis

A general synthetic route for **Fluotrimazole** involves a multi-step process.



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Conceptual workflow for the synthesis of **Fluotrimazole**.

Detailed Experimental Protocol (Conceptual)

The synthesis of **Fluotrimazole** can be achieved through the following conceptual steps, based on general chemical principles for similar compounds:

- **Formation of the Grignard Reagent:** To a solution of magnesium turnings in anhydrous diethyl ether, a solution of m-bromotrifluorotoluene in anhydrous diethyl ether is added dropwise under a nitrogen atmosphere. The reaction mixture is refluxed until the magnesium is consumed.

- **Nucleophilic Addition:** The freshly prepared Grignard reagent is cooled and a solution of benzophenone in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at room temperature and then refluxed.
- **Hydrolysis:** The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- **Reaction with 1,2,4-Triazole:** The crude intermediate alcohol is dissolved in a suitable solvent (e.g., dimethylformamide) and reacted with 1,2,4-triazole in the presence of a suitable coupling agent and base under a nitrogen atmosphere. The reaction mixture is heated to drive the reaction to completion.
- **Purification:** The final product, **Fluotrimazole**, is isolated and purified by column chromatography on silica gel.

Biological Activity

Fluotrimazole exhibits a broad spectrum of antifungal activity against various dermatophytes, yeasts, and other pathogenic fungi.

In Vitro Activity

The in vitro antifungal activity of **Fluotrimazole** is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using standardized methods such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).

Organism	MIC Range (µg/mL)	Reference
Dermatophytes	0.025 - 5.0	[7]
Yeasts	0.025 - 5.0	[7]
Filamentous fungi	0.025 - 5.0	[7]
Scopulariopsis brevicaulis	0.15 - 0.6	[7]

Parameter	Value	Organism	Reference
IC ₅₀ (Ergosterol Biosynthesis)	0.071 µmol/L	Candida albicans (cell-free homogenate)	[7]

In Vivo Activity

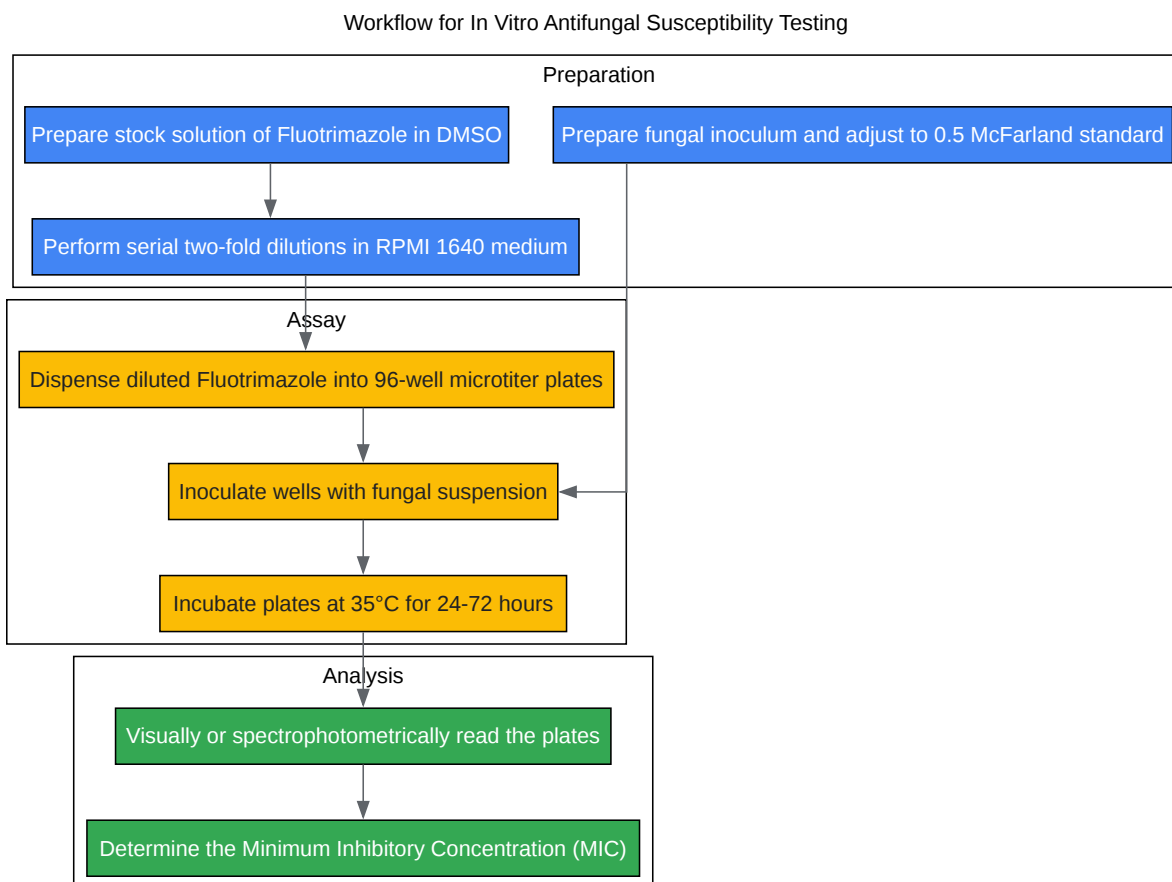
Animal models are utilized to assess the in vivo efficacy of **Fluotrimazole**. Common models include guinea pig models of trichophytosis and rat models of vaginal candidiasis.

Animal Model	Formulation	Efficacy	Reference
Guinea-pig trichophytosis	1% and 2% cream or solution (topical)	Highly effective, >80% cured or markedly improved	[7]
Rat vaginal candidiasis	1% and 2% cream or solution (topical)	Highly effective, >80% cured or markedly improved	[7]

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the CLSI M38-A guideline for filamentous fungi and can be adapted for yeasts.



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Workflow for determining the Minimum Inhibitory Concentration (MIC).

- **Preparation of Antifungal Agent:** A stock solution of **Fluotrimazole** is prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve the desired final concentrations.
- **Inoculum Preparation:** Fungal isolates are grown on a suitable agar medium (e.g., Sabouraud Dextrose Agar). The inoculum is prepared by gently scraping the surface of the

culture with a sterile, wetted cotton swab. The fungal elements are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard.

- **Microdilution Assay:** The diluted antifungal agent is dispensed into the wells of a 96-well microtiter plate. Each well is then inoculated with the prepared fungal suspension. A growth control well (containing no drug) and a sterility control well (containing no inoculum) are included.
- **Incubation:** The plates are incubated at 35°C for a duration appropriate for the organism being tested (typically 24-48 hours for yeasts and 48-96 hours for molds).
- **Reading of Results:** The MIC is determined as the lowest concentration of **Fluotrimazole** that causes a significant inhibition of growth (e.g., ≥50% inhibition) compared to the growth control. This can be assessed visually or by using a spectrophotometer.

In Vivo Efficacy in a Guinea Pig Model of Dermatophytosis

- **Animal Preparation:** Healthy guinea pigs are housed individually. An area of hair on the back of each animal is clipped, and the skin is lightly abraded to facilitate infection.
- **Infection:** A suspension of a dermatophyte, such as *Trichophyton mentagrophytes*, is applied to the abraded skin area.
- **Treatment:** After a set period to allow for the establishment of infection (e.g., 3-5 days), the animals are randomly assigned to treatment and control groups. The treatment group receives topical application of a **Fluotrimazole** formulation (e.g., 1% cream) daily for a specified duration (e.g., 10-14 days). The control group receives a placebo formulation.
- **Evaluation of Efficacy:** The severity of the skin lesions is scored at regular intervals based on parameters such as erythema, scaling, and crusting. At the end of the treatment period, skin scrapings are taken from the infected area for mycological examination (direct microscopy with KOH and culture on Sabouraud Dextrose Agar) to determine the presence or absence of the fungus.

Safety and Toxicology

Fluotrimazole is generally considered to have low toxicity. As with other azole antifungals, it is an inhibitor of cytochrome P450 enzymes, which may lead to potential drug-drug interactions. Further detailed toxicological studies are necessary to fully characterize its safety profile.

Conclusion

Fluotrimazole is a potent imidazole antifungal agent with a well-defined mechanism of action targeting ergosterol biosynthesis. Its broad spectrum of in vitro activity and demonstrated in vivo efficacy in animal models of dermatophytosis highlight its potential as a therapeutic agent. This technical guide provides a comprehensive summary of the current knowledge on **Fluotrimazole**, serving as a valuable resource for researchers and professionals in the field of drug development. Further research is warranted to fully elucidate its pharmacokinetic and toxicological profile and to explore its full therapeutic potential.

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